molecular formula C32H23N5O7S2 B12851199 Benzanol Garnet CAS No. 25188-29-8

Benzanol Garnet

Cat. No.: B12851199
CAS No.: 25188-29-8
M. Wt: 653.7 g/mol
InChI Key: TZCACGMZCLGYSG-UHFFFAOYSA-N
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Description

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used extensively in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.

    Biology: Employed in staining biological tissues and cells, aiding in microscopic examinations and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a dye, allowing it to bind to various substrates and impart color. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .

Properties

CAS No.

25188-29-8

Molecular Formula

C32H23N5O7S2

Molecular Weight

653.7 g/mol

IUPAC Name

4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44)

InChI Key

TZCACGMZCLGYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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